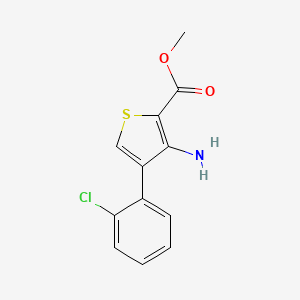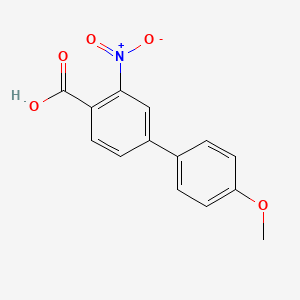![molecular formula C8H8ClN3 B1425219 6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1375302-31-0](/img/structure/B1425219.png)
6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields .Scientific Research Applications
Chemical Sensing and Biological Activity
6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, as part of the broader class of heterocyclic compounds, has significant applications in both chemical sensing and biological fields. This compound's derivatives, due to their heterocyclic nature containing nitrogen atoms, have been extensively studied for their versatile roles.
Chemical Sensing : Pyridine derivatives, including compounds similar to 6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, have been utilized as effective chemosensors. Their high affinity for various ions and neutral species makes them suitable for the detection of different species in environmental, agricultural, and biological samples. This characteristic is instrumental in developing sensors for qualitative and quantitative analysis of various analytes (Abu-Taweel et al., 2022).
Biological and Medicinal Applications : The derivatives of such compounds exhibit a wide range of biological activities. They have been explored for their potential in treating conditions such as cancer, inflammation, and bacterial infections. Specifically, triazole and triazolopyrimidine hybrids have shown promising antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. This highlights their potential as novel agents for combating antibiotic-resistant pathogens (Li & Zhang, 2021).
Mechanism of Action
Target of Action
Similar compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to them, thereby preventing their normal function .
Biochemical Pathways
Similar compounds have been reported to affect the erk signaling pathway , which plays a crucial role in regulating cell proliferation and survival.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
6-(chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6-10-8-3-2-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWRZWXONWRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)









